C4-Br vs. C4-H Substitution: Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Potency in Halo-Indazoles
In a systematic evaluation of halo-1H-indazoles as nNOS inhibitors, the introduction of bromine at the C4 position yielded a compound with inhibitory potency approaching that of the reference inhibitor 7-nitroindazole (7-NI, IC₅₀ = 0.9 ± 0.1 µM for rat cerebellar NOS). While the published study did not include the 6-methyl variant, it established that C4-bromination is a critical structural determinant for nNOS inhibition—the unsubstituted parent indazole was essentially inactive [1]. This provides class-level evidence that the 4-bromo substituent in 4-bromo-6-methyl-1,2-dihydro-3H-indazol-3-one is non-redundant for biological target engagement.
| Evidence Dimension | nNOS inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured in this study; the 4-bromo substituent is a validated pharmacophoric element for nNOS inhibition within the indazole class. |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): IC₅₀ = 0.9 ± 0.1 µM (rat cerebellar NOS); Unsubstituted indazole: inactive. |
| Quantified Difference | C4-Br indazole approached 7-NI potency (qualitative); C4-H indazole showed no measurable inhibition. |
| Conditions | In vitro enzyme inhibition assay using rat cerebellar nitric oxide synthase. |
Why This Matters
If an nNOS-targeted program is being pursued, the 4-bromo substituent is essential for activity, meaning the 4-unsubstituted or 4-fluoro analogs cannot serve as procurement equivalents.
- [1] Boulouard, M. et al. (2007) '4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase', Bioorganic & Medicinal Chemistry Letters, 17(11), pp. 3177–3180. doi: 10.1016/j.bmcl.2007.03.024. PMID: 17395463. View Source
